molecular formula C17H16FN3O2S B2958484 2-(2-fluorophenoxy)-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}acetamide CAS No. 2309585-99-5

2-(2-fluorophenoxy)-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}acetamide

Cat. No.: B2958484
CAS No.: 2309585-99-5
M. Wt: 345.39
InChI Key: XLXCQWNDUKNDLK-UHFFFAOYSA-N
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Description

2-(2-Fluorophenoxy)-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}acetamide is a structurally complex acetamide derivative featuring:

  • 1-Methyl-3-(thiophen-2-yl)-1H-pyrazole core: Combines a methyl-substituted pyrazole with a thiophene ring, contributing to π-π stacking and metabolic stability.
  • Acetamide linker: Facilitates hydrogen bonding and modulates solubility.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O2S/c1-21-12(9-14(20-21)16-7-4-8-24-16)10-19-17(22)11-23-15-6-3-2-5-13(15)18/h2-9H,10-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLXCQWNDUKNDLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CS2)CNC(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}acetamide typically involves multiple steps. One common route includes the following steps:

    Formation of the fluorophenoxy intermediate: This involves the reaction of 2-fluorophenol with an appropriate halogenated compound under basic conditions to form the fluorophenoxy group.

    Synthesis of the pyrazolyl intermediate: This step involves the formation of the pyrazolyl group through the reaction of a hydrazine derivative with an appropriate diketone.

    Coupling of intermediates: The final step involves the coupling of the fluorophenoxy and pyrazolyl intermediates with a thiophenyl acetamide under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, high-throughput reactors, and continuous flow processes to streamline the synthesis and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenoxy and thiophenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-fluorophenoxy)-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Key Substituents/Modifications Molecular Weight (g/mol) Notable Properties/Activities Reference ID
Target : 2-(2-Fluorophenoxy)-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}acetamide Fluorophenoxy, thiophene-pyrazole, acetamide ~343.35 (estimated) Hypothesized insecticidal/antiexudative activity
Analog 1 : 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide Chlorophenyl, cyano group 318.16 Insecticidal activity (Fipronil derivative)
Analog 2 : N-(1H-Pyrazol-5-yl)-N-(thiophen-2-ylmethyl)-2-(p-tolyloxy)acetamide Tolyloxy, thiophenmethyl 341.40 GRAS-listed (FEMA 4809), flavor/fragrance use
Analog 3 : 4-Ethyl-N-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)benzenesulfonamide Ethylbenzenesulfonamide, phenyl-thiophene-pyrazole 395.47 Sulfonamide-based bioactivity (unpublished)
Analog 4 : 2-{2-[5-(4-Fluorophenyl)-1-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazol-4-yl]-thiazol-4-yl}-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide Fluorophenyl, thiazole, tetrahydropyran 508.58 Kinase inhibition (hypothetical)

Key Comparison Points:

Substituent Effects on Bioactivity: The fluorophenoxy group in the target compound may improve metabolic stability compared to chlorophenyl (Analog 1) or tolyloxy (Analog 2) groups, as fluorine reduces oxidative degradation .

Pharmacokinetic Profiles :

  • Acetamide vs. Sulfonamide : The target’s acetamide linker (vs. sulfonamide in Analog 3) may reduce plasma protein binding, enhancing bioavailability .
  • Tetrahydropyran-protected analogs (Analog 4) show increased solubility due to oxygen-rich moieties, whereas the target’s methyl group may limit water solubility .

Synthetic Accessibility: The target compound’s synthesis likely involves coupling 2-fluorophenoxyacetic acid with a 1-methyl-3-(thiophen-2-yl)pyrazol-5-ylmethyl amine, akin to methods in for similar acetamides . In contrast, cyano-substituted analogs (Analog 1) require hazardous reagents like cyanogen bromide, complicating scale-up .

Biological Activity

The compound 2-(2-fluorophenoxy)-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}acetamide is a novel small molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

  • Molecular Formula : C19H20FN3O2S
  • Molecular Weight : 359.44 g/mol
  • PubChem ID : 47015083

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various cellular processes. The presence of the thiophenyl moiety and the fluorophenoxy group enhances its lipophilicity and binding affinity to target proteins.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in inflammatory pathways, which may contribute to its anti-inflammatory properties.
  • Modulation of Signal Transduction Pathways : It affects pathways such as MAPK and NF-kB, leading to altered gene expression patterns associated with cell survival and proliferation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including:

  • Breast Cancer (MCF-7) : IC50 values indicate effective inhibition of cell proliferation.
  • Lung Cancer (A549) : Induction of apoptosis was observed through caspase activation assays.
Cell LineIC50 (µM)Mechanism
MCF-715.4Apoptosis induction
A54912.3Cell cycle arrest

Anti-inflammatory Activity

The compound exhibited notable anti-inflammatory effects in murine models. In vivo studies showed a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 following treatment.

Case Studies

  • Study on MCF-7 Cells : A study published in Drug Target Insights reported that treatment with this compound resulted in a dose-dependent decrease in cell viability, with significant morphological changes indicative of apoptosis observed under microscopy .
  • In Vivo Anti-inflammatory Study : In a murine model of acute inflammation, administration of the compound led to a significant decrease in paw edema and histopathological analysis revealed reduced infiltration of inflammatory cells .

Toxicology and Safety Profile

Preliminary toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses. However, further studies are warranted to evaluate chronic exposure effects and potential long-term toxicity.

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